BRPF1 Bromodomain Affinity: 7-CF₃ Fragment vs. Optimized Dihydroquinoxalinone Lead
In a fragment screening campaign against the BRPF1 bromodomain, the 7-trifluoromethyl derivative 5GT (the target compound) displayed a Kd > 200 µM, placing it among the weakest binders in the series. By contrast, compound 20—an elaborated dihydroquinoxalinone-based fragment—achieved an IC₅₀ of 0.65 µM against the same BRPF1 bromodomain in an AlphaScreen assay [1], [2]. This >300-fold difference in potency demonstrates that the bare 7-CF₃ fragment lacks the pharmacophoric features required for meaningful BRPF1 engagement. The compound's primary value lies as a negative control or starting scaffold, not as a pre-optimized tool compound.
| Evidence Dimension | BRPF1 bromodomain binding affinity |
|---|---|
| Target Compound Data | Kd > 200,000 nM (BROMOscan competition assay, >200 µM) |
| Comparator Or Baseline | Compound 20 (dihydroquinoxalinone-derived BRPF1 inhibitor) IC₅₀ = 650 nM (AlphaScreen) |
| Quantified Difference | > 308-fold weaker binding (200,000 nM vs. 650 nM) |
| Conditions | Recombinant GST-tagged human BRPF1 bromodomain, BROMOscan assay (Kd) and AlphaScreen (IC₅₀), in vitro |
Why This Matters
Procurement teams must distinguish between a weak-binding fragment (useful as a validated negative control or crystallographic probe) and a bona fide chemical probe; mistaking 7-CF₃-DHQ for an active BRPF1 ligand would derail target validation campaigns.
- [1] BindingDB. Entry BDBM50182410 (CHEMBL3818199): Kd > 200,000 nM for 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one against human BRPF1 bromodomain. https://bindingdb.org View Source
- [2] Zhu, J.; Caflisch, A. J. Med. Chem. 2016, 59 (23), 10432–10446. Reports IC₅₀ of 0.65 µM for compound 20 against BRPF1 bromodomain. View Source
